molecular formula C14H15NO5S2 B2549186 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1251609-65-0

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2549186
CAS No.: 1251609-65-0
M. Wt: 341.4
InChI Key: ZRDKZKLFTDOSKQ-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a sulfonamide group at position 5. The compound’s structure is further modified by a hydroxyethyl side chain substituted with a thiophen-3-yl moiety. This design integrates aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c16-12(10-3-6-21-9-10)8-15-22(17,18)11-1-2-13-14(7-11)20-5-4-19-13/h1-3,6-7,9,12,15-16H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDKZKLFTDOSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article explores the compound’s synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N1O4S2C_{19}H_{17}N_{1}O_{4}S_{2}, with a molecular weight of approximately 387.5 g/mol. The compound features a complex structure that includes a benzo[dioxine] moiety and a sulfonamide group, which are often associated with various pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[dioxine] core and subsequent functionalization to introduce the thiophenyl and hydroxyl groups. Detailed synthetic routes can vary based on the desired purity and yield.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown significant anticancer activity. For instance, studies on sulfonamide derivatives reveal their ability to inhibit carbonic anhydrase isoforms, which are implicated in tumor progression. The inhibitory effects on hCA II, hCA IX, and hCA XII have been demonstrated through enzyme assays where the hydrolysis of substrates like 4-nitrophenyl acetate was monitored .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and HeLa (cervical cancer). The results showed that derivatives similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanisms by which this compound exerts its biological effects may involve:

  • Induction of Apoptosis : Compounds with similar structures have been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Oxidative Stress : Some derivatives induce oxidative stress, contributing to DNA damage and subsequent cell death .

Case Studies and Research Findings

StudyFindings
PMC8196973 Identified inhibitory activities against carbonic anhydrase isoforms; potential for anticancer applications .
MDPI Study Demonstrated significant cytotoxicity in various cancer cell lines; mechanisms include apoptosis and necrosis .
PubMed Research Explored oxidative stress mechanisms; highlighted differences in action between thiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide demonstrates activity against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antifungal Properties

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. It was found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) studies suggest that the presence of the thiophene moiety enhances its antifungal efficacy .

Potential Anticancer Agent

Emerging studies have identified the compound as a potential anticancer agent. Its mechanism involves the modulation of cellular pathways associated with cancer cell proliferation and apoptosis. In vitro assays demonstrated that it can induce cell death in various cancer cell lines, including breast and lung cancer . The compound's ability to interact with specific molecular targets makes it a candidate for further development in oncology.

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The hydroxyethyl group is believed to play a crucial role in enhancing its protective effects by scavenging free radicals and reducing inflammation in neuronal cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various pathogens. Results showed an MIC of 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to traditional treatments .

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal highlighted the compound's effects on human breast cancer cells (MCF-7). The compound induced apoptosis at concentrations as low as 10 µM after 24 hours of exposure, demonstrating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and benzodioxine derivatives, focusing on synthesis, physicochemical properties, and functional group variations.

Structural Analogues with Sulfonamide Linkages

  • N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (4f) :

    • Structure : Contains a spiro-annulated isoxazoline ring and dual sulfonamide groups.
    • Synthesis : Prepared via sulfonyl chloride coupling (Method A/C), yielding 36–61%.
    • Properties : Higher melting point (191–193°C) due to rigid spiro architecture .
    • Comparison : The spiro system may enhance metabolic stability but reduce solubility compared to the target compound’s flexible hydroxyethyl-thiophene chain.
  • N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73) :

    • Structure : Features a thiophen-2-yl-pyridine scaffold.
    • Synthesis : Achieved 78% yield via sulfonyl chloride-amine coupling .
    • Comparison : The thiophen-2-yl group (vs. thiophen-3-yl in the target) may alter π-π stacking interactions in biological targets.
  • N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (5f) :

    • Structure : Incorporates a 1,2-annulated cyclooctane ring.
    • Synthesis : 59% yield using Method A .
    • Properties : Lower melting point (129–130°C) suggests reduced crystallinity compared to spiro analogs .

Compounds with Benzodioxine and Thiophene Moieties

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methoxyphenyl)thiazole (24) :

    • Structure : Thiazole-linked benzodioxine with a methoxyphenyl group.
    • Synthesis : Involved Pd-catalyzed coupling, purified via HPLC .
    • Comparison : The thiazole ring may confer distinct electronic properties vs. the target’s sulfonamide group.
  • N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline (29): Structure: Ethylamine linker with fluoromethoxy substituents. Synthesis: 53% yield via reductive amination .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound ID Yield (%) Melting Point (°C) Key Functional Groups Reference
Target Compound N/A N/A Thiophen-3-yl, hydroxyethyl N/A
4f 36–61 191–193 Spiro-isoxazoline, dual sulfonamide
73 78 N/A Thiophen-2-yl, pyridine
5f 59 129–130 Annulated cyclooctane
29 53 N/A Fluoro-methoxyaniline

Research Findings and Trends

Thiophene Position Matters : Thiophen-3-yl (target) vs. thiophen-2-yl (compound 73) may influence binding modes in biological targets due to differences in electronic distribution .

Annulated Rings vs. Flexible Chains : Spiro/annulated systems (4f, 5f) exhibit higher melting points but lower yields compared to linear chains, suggesting trade-offs between stability and synthetic accessibility .

Sulfonamide Synthesis Efficiency : Yields vary widely (36–78%), highlighting the impact of steric bulk and reaction conditions .

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